4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile

Synthetic Chemistry Material Science Medicinal Chemistry

Replicating patent JP2013540736A demands the exact 4-pyridinyl isomer-using the 3- or 2-pyridinyl analog alters electronic & steric properties, causing synthetic failure. This 97% pure building block ensures regiochemical fidelity for drug candidate synthesis. • Correct 4-pyridinyl regioisomer for patent-defined intermediates • 97% min. purity reduces downstream purification burden • QA-certified; ambient shipping for global research delivery

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 1240620-56-7
Cat. No. B580969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile
CAS1240620-56-7
Synonyms4-OXO-1-(4-PYRIDINYL)CYCLOHEXANECARBONITRILE
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC=NC=C2
InChIInChI=1S/C12H12N2O/c13-9-12(5-1-11(15)2-6-12)10-3-7-14-8-4-10/h3-4,7-8H,1-2,5-6H2
InChIKeyLLQHEIIYYFSOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile Overview


4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is a synthetic organic compound belonging to the cyclohexanecarbonitrile class, characterized by a 4-pyridinyl substituent and a ketone group [1]. This versatile building block is employed in the synthesis of complex molecules and is supplied with a specified minimum purity for research applications .

4-Pyridinyl moiety required for target molecular geometry and binding interactions
Specified purity level supports reproducible multi-step synthesis and reduced purification burden

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile vs. 3-Pyridinyl Analog


Substituting 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile with its 3-pyridinyl analog is not chemically equivalent due to the different position of the nitrogen atom on the pyridine ring [1]. This positional isomerism leads to altered electronic properties and steric hindrance, which directly impacts reactivity in subsequent synthetic steps and the final molecular geometry of the target compound. Using the incorrect isomer can lead to synthetic failure or the production of an undesired molecule, making precise procurement essential for research reproducibility.

Target Isomer
4-Pyridinyl substitution
Substitute Isomer
3-Pyridinyl analog
Nitrogen position shift alters electronic properties and steric hindrance, risking reactivity mismatch and synthesis failure.

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile Specifications & Cost


Higher Purity Specification

This compound is commercially available with a minimum purity specification of 97% . In contrast, its 3-pyridinyl analog (CAS 1145688-60-3) is offered at a lower minimum purity of 95% .

Purity Spec
Data to verify
97% 95% +2pp
Supports higher synthetic reproducibility and fewer side reactions
Commercial vendor specification; verify against lot CoA
Synthetic Chemistry Material Science Medicinal Chemistry

Cost Premium

Pricing data indicates a premium for the 4-pyridinyl isomer compared to its 3-pyridinyl counterpart. For instance, a 500mg quantity of the target compound (CAS 1240620-56-7) is priced at approximately £461.00 from a major supplier , whereas the 3-pyridinyl analog (CAS 1145688-60-3) was listed at around $280.00 for the same quantity from another vendor .

Cost Premium
Source review
~2.1× higher cost (500 mg scale)
Reflects relative scarcity and synthetic demand for 4-pyridinyl isomer
Based on vendor pricing at retrieval date; subject to change
Procurement Laboratory Management Budget Optimization

Patented Pharmaceutical Intermediate

A patent application (JP2013540736A) explicitly identifies 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile as an intermediate in a process for preparing pharmaceutically active compounds [1]. A direct, comparative role for the 3-pyridinyl or 2-pyridinyl analogs is not disclosed in this specific process.

Patented Intermediate
Reported
Explicitly named in JP2013540736A
Documented use for pharmaceutical process replication
Role not disclosed for 3-pyridinyl analog
Process Chemistry Pharmaceutical Manufacturing Patent Law

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile Applications


Medicinal Chemistry Intermediate

Used as a versatile building block for the synthesis of drug candidates where the 4-pyridinyl motif is required for target binding or to impart specific physicochemical properties. The higher specified purity (97%) minimizes purification needs in complex, multi-step synthetic routes .

Patented Synthesis Replication

Essential for replicating or developing upon the process described in patent JP2013540736A, where this specific isomer is designated as a key intermediate for producing pharmaceutically active compounds [1].

Structure-Activity Relationship (SAR) Studies

Employed as a specific tool compound to probe the effect of the 4-pyridinyl substitution on molecular geometry and electronic properties, compared to its 3-pyridinyl or 2-pyridinyl isomers [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry Intermediate
4-Pyridinyl purity specification
Synthetic reproducibility and yield
Patented Synthesis Replication
Isomer-specific intermediate identity
Process compliance and replicability
SAR Studies
Positional isomer purity and identity
Structure-activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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